molecular formula C20H22N6 B280210 2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile

2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile

Cat. No. B280210
M. Wt: 346.4 g/mol
InChI Key: FCZZYPKTQOKKEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have beneficial effects in various metabolic diseases.

Mechanism of Action

A-769662 activates 2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile by binding to the γ-subunit of the enzyme and inducing a conformational change that promotes phosphorylation of the α-subunit at Thr172. This phosphorylation activates 2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile and leads to downstream effects such as increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
A-769662 has been shown to have beneficial effects on glucose and lipid metabolism in various animal models of metabolic diseases. It has been shown to improve insulin sensitivity, reduce hepatic glucose production, and increase glucose uptake in skeletal muscle. A-769662 has also been shown to increase fatty acid oxidation and reduce lipid accumulation in adipose tissue and liver. In addition, A-769662 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

A-769662 has several advantages as a research tool. It is a specific and potent activator of 2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile and can be used to study the downstream effects of 2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile activation. It can also be used to study the role of 2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile in various metabolic diseases. However, A-769662 has some limitations as a research tool. It has been shown to have off-target effects on other enzymes such as calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2) and sirtuin 1 (SIRT1). In addition, its effects on 2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile may differ depending on the tissue and species being studied.

Future Directions

There are several future directions for research on A-769662. One area of interest is the development of more specific 2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile activators that do not have off-target effects. Another area of interest is the study of the effects of A-769662 on mitochondrial function and oxidative stress. In addition, the role of A-769662 in cancer and neurodegenerative diseases is an area of ongoing research. Finally, the development of A-769662 derivatives with improved pharmacokinetic properties is an area of interest for potential therapeutic applications.

Synthesis Methods

The synthesis of A-769662 involves a multistep process that starts with the reaction of 4-bromo-1,8-naphthalic anhydride with 1-ethyl-3,5-dimethylpyrazole to form 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole-2-carboxylic acid. This intermediate is then reacted with sodium azide and triphenylphosphine to form 4-azido-1-ethyl-3,5-dimethyl-1H-pyrazole-2-carboxylic acid, which is further reacted with 4-ethynyl-1,8-naphthalic anhydride to form A-769662.

Scientific Research Applications

A-769662 has been extensively studied for its potential therapeutic applications in various metabolic diseases such as obesity, type 2 diabetes, and cardiovascular diseases. It has been shown to activate 2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile in various tissues and improve glucose uptake, insulin sensitivity, and lipid metabolism. A-769662 has also been shown to have anti-inflammatory and anti-cancer properties.

properties

Molecular Formula

C20H22N6

Molecular Weight

346.4 g/mol

IUPAC Name

2-amino-4-(1-ethyl-3,5-dimethylpyrazol-4-yl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile

InChI

InChI=1S/C20H22N6/c1-4-26-13(3)17(12(2)25-26)18-15-8-6-5-7-14(15)16(9-21)19(24)20(18,10-22)11-23/h7,15,18H,4-6,8,24H2,1-3H3

InChI Key

FCZZYPKTQOKKEW-UHFFFAOYSA-N

SMILES

CCN1C(=C(C(=N1)C)C2C3CCCC=C3C(=C(C2(C#N)C#N)N)C#N)C

Canonical SMILES

CCN1C(=C(C(=N1)C)C2C3CCCC=C3C(=C(C2(C#N)C#N)N)C#N)C

Origin of Product

United States

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